molecular formula C12H15F3N2 B1425823 4-(3-Trifluoromethyl-piperidin-1-yl)-aniline CAS No. 1395030-70-2

4-(3-Trifluoromethyl-piperidin-1-yl)-aniline

Cat. No.: B1425823
CAS No.: 1395030-70-2
M. Wt: 244.26 g/mol
InChI Key: QPJOJKMHNWAGPS-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethyl-piperidin-1-yl)-aniline is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an aniline moiety. This compound is of interest due to its unique structural properties, which make it a valuable building block in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Trifluoromethyl-piperidin-1-yl)-aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Trifluoromethyl-piperidin-1-yl)-aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation, metal hydrides

    Substitution: Halogens, sulfonates

Major Products Formed

    Oxidation: N-oxides, other oxidized derivatives

    Reduction: Reduced aniline derivatives

    Substitution: Halogenated or sulfonated derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Trifluoromethyl-piperidin-1-yl)-aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and development .

Properties

IUPAC Name

4-[3-(trifluoromethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-7-17(8-9)11-5-3-10(16)4-6-11/h3-6,9H,1-2,7-8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJOJKMHNWAGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734898
Record name 4-[3-(Trifluoromethyl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395030-70-2
Record name 4-[3-(Trifluoromethyl)piperidin-1-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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